N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide
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Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion .
Mode of Action
This compound acts by inhibiting the degradation of GLP-1 by DPP-4 . This prolongs the action time of GLP-1, thereby increasing the blood concentration of the endogenous GLP-1 .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the concentration of GLP-1 . GLP-1 is a potent stimulator of insulin secretion. Therefore, the action of this compound ultimately results in improved blood glucose control .
Pharmacokinetics
The compound’s ability to increase the concentration of glp-1 suggests that it is able to reach its target in the body effectively .
Result of Action
The result of the action of this compound is an increase in the concentration of GLP-1, leading to enhanced insulin secretion and improved blood glucose control .
Action Environment
The action of this compound is influenced by the physiological environment in which it operates. For example, the pH, temperature, and other factors can affect the compound’s efficacy . .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(11-9-25-10-12(11)20-21)19-17(22)15-13(23-4)7-6-8-14(15)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKCPXZOQAXMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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